molecular formula C19H21ClN2O3 B269289 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide

Cat. No. B269289
M. Wt: 360.8 g/mol
InChI Key: QAYQCHAHSJOHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide, also known as ML239, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to have promising activity against various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The exact mechanism of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are critical for cancer cell growth and survival. By inhibiting Hsp90, 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its activity against cancer cells, 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant activity, which may help to protect against oxidative stress and prevent cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide for lab experiments is its relatively low toxicity. This makes it a useful tool for studying the effects of Hsp90 inhibition without causing significant harm to cells or animals. However, one limitation of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide. One area of interest is the development of more potent analogs of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide that may have even greater activity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide and its potential therapeutic applications in various diseases. Finally, more research is needed to optimize the synthesis and purification of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide to make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide involves several steps, including the preparation of the key intermediate, 4-chlorophenylacetic acid, and the coupling of this intermediate with N-(3-methoxypropyl)benzamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have activity against various types of cancer, including breast, lung, and colon cancer. Additionally, 4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-{[(4-chlorophenyl)acetyl]amino}-N-(3-methoxypropyl)benzamide

Molecular Formula

C19H21ClN2O3

Molecular Weight

360.8 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)acetyl]amino]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C19H21ClN2O3/c1-25-12-2-11-21-19(24)15-5-9-17(10-6-15)22-18(23)13-14-3-7-16(20)8-4-14/h3-10H,2,11-13H2,1H3,(H,21,24)(H,22,23)

InChI Key

QAYQCHAHSJOHMC-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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